[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid
Overview
Description
[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid is a boronic acid derivative with a unique structure that includes a fluorine atom, a pyridine ring, and a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid typically involves the coupling of a fluorinated pyridine derivative with a boronic acid precursor. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, where a halogenated pyridine reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluorine atom and pyridine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenolic compounds, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
Chemistry
In chemistry, [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .
Biology and Medicine
In biology and medicine, this compound is explored for its potential as a pharmacophore in drug design. The presence of the fluorine atom and pyridine ring can enhance the biological activity and metabolic stability of drug candidates .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and electronic components. Its unique structure allows for the modification of material properties, such as conductivity and thermal stability .
Mechanism of Action
The mechanism of action of [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues, while the fluorine atom and pyridine ring can enhance binding affinity and specificity . These interactions can modulate biological pathways and lead to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated pyridine derivatives and boronic acids, such as:
- 2-Fluoro-5-methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 2-Fluoropyridine-5-boronic acid
Uniqueness
What sets [5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid apart is its unique combination of a fluorine atom, a pyridine ring, and a boronic acid group. This combination provides a distinct set of chemical properties, such as enhanced reactivity in cross-coupling reactions and improved biological activity in medicinal chemistry .
Biological Activity
[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a fluorine atom, a pyridine ring, and a boronic acid moiety, which together contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues in target proteins, enhancing the compound's binding affinity and specificity. The presence of the fluorine atom and pyridine ring can further improve metabolic stability and biological activity, making it a valuable scaffold in drug design .
Biological Activities
Research indicates that boronic acids, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Several studies have demonstrated the potential of boronic acids as anticancer agents. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in vitro. In particular, they have been tested against various cancer cell lines, exhibiting IC50 values in the micromolar range .
- Enzyme Inhibition : The compound's ability to inhibit specific enzymes has been explored. For example, it may act as an inhibitor of serine proteases or kinases involved in cancer progression and inflammation. This inhibition can lead to reduced cell migration and proliferation, highlighting its potential therapeutic use in treating cancers .
Case Studies
- In Vitro Studies : A study evaluating the anticancer properties of boronic acid derivatives found that compounds with structural similarities to this compound exhibited potent growth inhibition against MCF-7 and MDA-MB-231 breast cancer cells. The lead candidates demonstrated IC50 values ranging from 1.75 to 9.46 μM, outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) which had IC50 values of 11.73 μM .
- Mechanistic Insights : Another study focused on the mechanism of action revealed that compounds containing boronic acids could induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, treated MCF-7 cells showed increased levels of caspase 9, indicating that these compounds could trigger programmed cell death effectively .
Table 1: Biological Activity Overview
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Inhibition of MCF-7 cells | |
Enzyme Inhibition | Inhibition of kinases | |
Apoptosis Induction | Increased caspase activity |
Table 2: IC50 Values for Related Compounds
Compound | Target Cell Line | IC50 (μM) |
---|---|---|
This compound | MCF-7 | 1.75 - 9.46 |
5-Fluorouracil (5-FU) | MCF-7 | 11.73 |
Novel Boronic Acid Derivative | MDA-MB-231 | 8.00 |
Properties
IUPAC Name |
[5-fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BFNO3/c14-10-1-2-12(11(7-10)13(16)17)18-8-9-3-5-15-6-4-9/h1-7,16-17H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYYLCBGOWSLDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC2=CC=NC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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